7,3'-Dihydroxy-5'-methoxyisoflavone

anticancer cytotoxicity isoflavone SAR

Standard dietary isoflavones (genistein, daidzein) lack the specific B-ring substitution required for certain anticancer SAR models. This 3'-hydroxy-5'-methoxy analog offers validated differentiation. - Selective activity: active against TK10 (renal), UACC62 (melanoma), MCF7 (breast) cell lines - SAR-optimized substitution pattern (7-OH, 3'-OH, 5'-OCH3) for antioxidant correlation studies - XLogP3=2.4 - benchmark for lipophilicity-modulated uptake studies - Reference standard for Dalbergia odorifera QC (HPLC/LC-MS)

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
Cat. No. B12107605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,3'-Dihydroxy-5'-methoxyisoflavone
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O
InChIInChI=1S/C16H12O5/c1-20-12-5-9(4-11(18)6-12)14-8-21-15-7-10(17)2-3-13(15)16(14)19/h2-8,17-18H,1H3
InChIKeyCJAXVEMKKDGDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,3'-Dihydroxy-5'-methoxyisoflavone: Trisubstituted Anticancer Isoflavone


7,3′-Dihydroxy-5′-methoxyisoflavone (also known as Pterosonin E; CAS 947611-61-2) is a tri-substituted isoflavonoid with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol [1]. The compound is a natural product isolated from the heartwood of Dalbergia odorifera and has also been identified as a constituent of the traditional Chinese medicine formulation Huoxue Yiqi Tang [2]. As a 5′-O-methylated isoflavone, it possesses a distinctive substitution pattern (hydroxyl groups at positions 7 and 3′, and a methoxy group at position 5′) that differentiates it from more common isoflavones such as genistein (4′,5,7-trihydroxyisoflavone) and daidzein (4′,7-dihydroxyisoflavone) [3]. The compound is commercially available as a reference standard (HPLC purity ≥95% to ≥98%) for analytical and biochemical research applications, with suppliers offering powder formulations in quantities ranging from 5 mg to 1 g .

7,3'-Dihydroxy-5'-methoxyisoflavone: Why Generic Substitution Fails


Although 7,3′-dihydroxy-5′-methoxyisoflavone belongs to the broader isoflavone class, its specific substitution pattern (7-OH, 3′-OH, 5′-OCH3) confers physicochemical and biological properties that cannot be inferred from or replaced by common in-class analogs such as genistein (4′,5,7-trihydroxyisoflavone), daidzein (4′,7-dihydroxyisoflavone), or biochanin A (5,7-dihydroxy-4′-methoxyisoflavone) [1]. Head-to-head in vitro cytotoxicity data demonstrate that 7,3′-dihydroxy-5′-methoxyisoflavone exhibits superior anticancer activity compared to the less substituted isoflavone 4′,5,7-trihydroxyisoflavone in the same assay system, while being less potent than a tetrasubstituted analog, establishing a clear structure-activity relationship based on substitution degree [2]. Furthermore, the compound′s aqueous solubility of 0.23 g/L at 25°C is quantifiably distinct from that of genistein, which has a reported solubility of approximately 0.8–1.0 mg/L (0.0008–0.001 g/L), representing a >200-fold difference that directly impacts stock solution preparation and assay design . Its unique natural occurrence in Dalbergia odorifera heartwood further distinguishes it as a species-specific marker compound rather than a ubiquitous phytoestrogen [3].

7,3'-Dihydroxy-5'-methoxyisoflavone vs. In-Class Isoflavones


Anticancer Activity vs. 4',5,7-Trihydroxyisoflavone

In a direct head-to-head in vitro cytotoxicity study, 7,3′-dihydroxy-5′-methoxyisoflavone (compound 2) was evaluated alongside four other isoflavones isolated from Calpurnia aurea against MCF7 (breast), TK10 (renal), and UACC62 (melanoma) human cancer cell lines [1]. The study explicitly ranked the compounds by activity: the tetrasubstituted isoflavone 3′,7-dihydroxy-4′,8-dimethoxyisoflavone (compound 5) exhibited the highest activity across all three cell lines, followed by the trisubstituted 7,3′-dihydroxy-5′-methoxyisoflavone (compound 2). The trisubstituted 4′,5,7-trihydroxyisoflavone (compound 1, also known as genistein) was explicitly noted as being less active than compound 2 [1]. This establishes that the 5′-methoxy substitution pattern confers superior activity over the 4′-hydroxy substitution pattern in this assay context.

anticancer cytotoxicity isoflavone SAR in vitro screening

SAR-Predicted Antioxidant Capacity

7,3′-Dihydroxy-5′-methoxyisoflavone exhibits a measured aqueous solubility of 0.23 g/L (230 mg/L) at 25°C . This value is quantifiably distinct from genistein (4′,5,7-trihydroxyisoflavone), which has a reported aqueous solubility of approximately 0.8–1.0 mg/L (0.0008–0.001 g/L) at similar conditions [1]. The >200-fold difference in aqueous solubility is a direct consequence of the substitution pattern: genistein possesses three hydroxyl groups (4′, 5, and 7) enabling extensive intermolecular hydrogen bonding in the crystalline state, whereas 7,3′-dihydroxy-5′-methoxyisoflavone contains only two hydroxyl groups and one methoxy group, reducing crystal lattice energy and enhancing aqueous solubility.

solubility formulation DMSO stock physicochemical property

Lipophilicity and Cellular Uptake

7,3′-Dihydroxy-5′-methoxyisoflavone has been unequivocally identified as a constituent of Dalbergia odorifera (fragrant rosewood) heartwood [1][2]. This is in contrast to the vast majority of commercially available isoflavones—including genistein, daidzein, glycitein, and biochanin A—which are predominantly sourced from soy (Glycine max) or red clover (Trifolium pratense) [3]. The compound was also isolated from the traditional Chinese medicine formulation Huoxue Yiqi Tang and described as a new isoflavone from this prescription [4]. This restricted natural distribution makes 7,3′-dihydroxy-5′-methoxyisoflavone a potential chemotaxonomic marker for Dalbergia species, rather than a ubiquitous dietary phytoestrogen.

natural product phytochemistry Dalbergia odorifera source authentication

Predicted ADMET Profile: Computational Differentiation from Common Isoflavones in Oral Bioavailability and Transporter Interaction

Computational ADMET predictions via admetSAR 2.0 provide quantitative estimates for 7,3′-dihydroxy-5′-methoxyisoflavone that differ from experimental data available for common isoflavones [1]. The compound is predicted to have positive human intestinal absorption (98.59% probability), negative blood-brain barrier penetration (82.50% probability), and positive human oral bioavailability (57.14% probability) [1]. Notably, it is predicted to be an inhibitor of OATP1B1 (94.06% probability) and OATP1B3 (99.09% probability), whereas genistein has been experimentally shown not to significantly inhibit OATP1B1 at clinically relevant concentrations [2]. The compound is also predicted to be a CYP2C9 inhibitor (92.66% probability) and CYP2C19 inhibitor (91.29% probability) [1].

ADMET computational pharmacology bioavailability drug-likeness

7,3'-Dihydroxy-5'-methoxyisoflavone: Research & Industrial Applications


In Vitro Anticancer Screening & SAR

Researchers conducting in vitro cytotoxicity screening of natural product libraries or structure-activity relationship (SAR) studies on isoflavones can utilize 7,3′-dihydroxy-5′-methoxyisoflavone as a characterized reference compound with documented rank-order activity against MCF7 (breast), TK10 (renal), and UACC62 (melanoma) cell lines [1]. The compound occupies a defined intermediate potency tier—more active than 4′,5,7-trihydroxyisoflavone (genistein) but less active than 3′,7-dihydroxy-4′,8-dimethoxyisoflavone—providing a calibrated benchmark for comparative cytotoxicity assessments [1].

Antioxidant Mechanism & Cellular Protection

For cell-based assays where high DMSO concentrations (>0.1% v/v) are contraindicated due to cytotoxicity or membrane perturbation artifacts, 7,3′-dihydroxy-5′-methoxyisoflavone offers a quantifiable advantage over genistein. With an aqueous solubility of 0.23 g/L (230 mg/L) at 25°C—>200-fold higher than genistein′s 0.8–1.0 mg/L [1]—this compound can achieve higher aqueous working concentrations with reduced or eliminated organic co-solvent requirements . This property is particularly relevant for assays involving sensitive primary cells, long-term exposure protocols, or in vivo formulation development where solvent toxicity must be minimized.

Phytochemical Reference Standard for Dalbergia odorifera

Analytical laboratories and natural product chemistry groups performing authentication of Dalbergia odorifera (fragrant rosewood) heartwood materials can employ 7,3′-dihydroxy-5′-methoxyisoflavone as a species-specific chemical marker [1]. Unlike the ubiquitously distributed soy isoflavones (genistein, daidzein, glycitein), this compound′s restricted occurrence in Dalbergia species enables its use as a distinguishing analytical standard for HPLC-based fingerprinting, mass spectrometry-based metabolomics, or quality control of traditional Chinese medicine formulations containing Dalbergia odorifera [2].

Cell Permeability and ADME Comparative Studies

Given the high computational prediction probabilities for OATP1B1 (94.06%) and OATP1B3 (99.09%) inhibition [1], 7,3′-dihydroxy-5′-methoxyisoflavone presents a compelling candidate for in vitro transporter inhibition studies using OATP1B1- and OATP1B3-overexpressing cell lines (e.g., HEK293-OATP1B1, MDCKII-OATP1B3). Researchers investigating isoflavone-related drug-drug interactions or hepatic uptake mechanisms can experimentally validate these predictions and compare the compound′s transporter inhibition profile against that of genistein, which has been experimentally characterized as a weak or negligible OATP1B1 inhibitor .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,3'-Dihydroxy-5'-methoxyisoflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.